molecular formula C21H25N3O5S B3020226 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899748-26-6

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B3020226
CAS No.: 899748-26-6
M. Wt: 431.51
InChI Key: KUHKHFBYADOWKI-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonated 1,2-thiazinan ring attached to a phenyl group and a 2-methoxyphenethyl moiety.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-19-7-3-2-6-16(19)12-13-22-20(25)21(26)23-17-8-10-18(11-9-17)24-14-4-5-15-30(24,27)28/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHKHFBYADOWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,2-thiazinane ring: This can be achieved through the cyclization of appropriate sulfonamide precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step involves the coupling of the 1,2-thiazinane derivative with a halogenated benzene derivative using palladium-catalyzed cross-coupling reactions.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent coupling with 2-methoxyphenethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Metal Coordination: The compound’s ability to coordinate with metal ions could influence its activity in biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique 1,2-thiazinan sulfone group distinguishes it from other oxalamides. Key comparisons include:

Compound Name Key Substituents Notable Features Reference
Target Compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl; 2-methoxyphenethyl Sulfone group enhances stability; methoxy improves lipophilicity
Compound 70 (N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide) 4-Chlorophenyl; 2-methoxyphenethyl Chlorine atom increases electronegativity; lacks sulfone group
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl; pyridin-2-yl ethyl Dual methoxy groups enhance solubility; pyridine enables π-π interactions
Compound 20 (Antiviral oxalamide) Thiazolyl-piperidinyl; trifluoromethylphenyl Bulky substituents for antiviral activity; fluorinated group increases metabolic resistance

Key Observations :

  • The sulfone group in the target compound may improve oxidative stability compared to halogenated (e.g., Compound 70) or alkoxy-substituted analogs (e.g., S336) .
  • Methoxy groups (shared with Compound 70 and S336) balance lipophilicity and solubility, critical for membrane permeability .

Key Observations :

  • Yields vary significantly (35–72%), influenced by substituent complexity and purification challenges .

Key Observations :

  • Sulfone-containing compounds (e.g., sildenafil analogs) often target enzymes like phosphodiesterases; the target compound may share similar electronic profiles .
  • Methoxy groups in S336 and Compound 70 correlate with flavor enhancement or cytochrome P450 interactions, suggesting substituent-dependent activity .

Physical and Metabolic Properties

Compound Melting Point Solubility Metabolic Pathway Reference
Target Compound Not reported Moderate (sulfone reduces lipophilicity) Likely sulfone resistance to hydrolysis
Compound 70 Not reported Low (chlorophenyl increases hydrophobicity) Oxidative dechlorination possible
Substituted Oxyoxalamides 97–210°C Variable (alkoxy groups enhance solubility) Hydrolysis and glucuronidation
S336 Not reported High (dimethoxybenzyl improves aqueous solubility) Rapid hepatic clearance

Key Observations :

  • Sulfone groups may reduce metabolic degradation compared to ester or amide analogs .
  • Methoxy substituents (e.g., in S336) align with food additive safety profiles (NOEL = 100 mg/kg/day) .

Biological Activity

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thiazinane ring and an oxalamide group, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S, with a molecular weight of 431.5 g/mol. The compound's structure features a dioxido group that contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
CAS Number899748-26-6

Biological Activity

Research indicates that compounds containing thiazinane and oxalamide moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies:

Antimicrobial Activity

Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains. For instance, derivatives of thiazinane compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dioxido functionality is believed to enhance this activity by interacting with bacterial cell walls or essential metabolic pathways.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro. Research on related thiazolidine derivatives indicates that modifications in the molecular structure can lead to increased cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Studies on thiazolidine derivatives have indicated that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests that this compound may possess similar properties.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Antibacterial Activity : A study on thiazolidine derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus, with activity indices ranging from 53% to 91% depending on the substituents on the phenyl group .
  • Cytotoxicity Assays : Research involving thiazolidine derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines such as HT29 adenocarcinoma cells and H460 lung cancer cells . These findings suggest a promising avenue for further exploration of this compound in cancer therapy.
  • Inflammation Studies : In vivo studies have shown that thiazolidine derivatives can significantly reduce inflammation markers in models of acute inflammation . This positions this compound as a potential candidate for anti-inflammatory drug development.

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